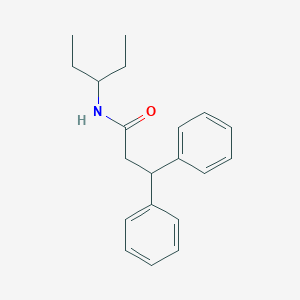
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized using different methods and has been shown to have unique biochemical and physiological effects on different organisms.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the modulation of different signaling pathways, including the growth hormone-releasing hormone (GHRH) pathway. 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to increase the expression of GHRH and its receptor, leading to the activation of the growth hormone (GH) axis. This, in turn, leads to increased growth and feed intake in animals.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to have unique biochemical and physiological effects on different organisms. In animals, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to increase the expression of GH and insulin-like growth factor 1 (IGF-1), leading to increased muscle growth and improved feed conversion efficiency. In fish and shrimp, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to improve the survival rate and growth by enhancing the immune system and reducing stress. In addition, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been studied for its potential anti-inflammatory, anti-tumor, and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has several advantages for lab experiments, including its high purity, stability, and easy synthesis. However, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects on different organisms.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea, including the optimization of its synthesis method, the determination of its long-term effects on different organisms, and the exploration of its potential applications in medicine, such as the treatment of inflammatory diseases and cancer. In addition, further studies are needed to understand the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea and its potential interactions with other signaling pathways.
Synthesemethoden
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of 3,5-dimethoxyaniline with 2-methoxybenzyl isothiocyanate, followed by reduction with sodium borohydride. Another method involves the reaction of 3,5-dimethoxyaniline with 2-methoxybenzyl chloride, followed by reaction with thiourea and sodium hydroxide. These methods have been optimized to yield high purity 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to enhance the growth and feed intake of animals, such as pigs and chickens. In aquaculture, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been shown to improve the survival rate and growth of fish and shrimp. In medicine, 1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea has been studied for its potential anti-inflammatory, anti-tumor, and anti-oxidant properties.
Eigenschaften
Produktname |
1-(3,5-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea |
|---|---|
Molekularformel |
C17H20N2O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-(3,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-8-13(9-15(10-14)21-2)19-17(23)18-11-12-6-4-5-7-16(12)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI-Schlüssel |
HRHZRWALXOLQGW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Kanonische SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)




![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)

